Trichloro(1-chloropropyl)silane
Description
Structure
3D Structure
Properties
IUPAC Name |
trichloro(1-chloropropyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl4Si/c1-2-3(4)8(5,6)7/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYHRPNTNQYJMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC([Si](Cl)(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591125 | |
| Record name | Trichloro(1-chloropropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7787-88-4 | |
| Record name | Trichloro(1-chloropropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Mechanistic Investigations of Trichloro 1 Chloropropyl Silane
Hydrolytic Reactivity of the Trichlorosilyl (B107488) Group
The trichlorosilyl group is highly susceptible to hydrolysis, a reaction that is fundamental to the application of many organosilanes. thermofishersci.ingelest.com This process involves the stepwise replacement of chloro atoms with hydroxyl groups, leading to the formation of silanols and subsequent condensation products.
The hydrolysis of chlorosilanes is a rapid process that is often difficult to control. thermofishersci.in In contrast to alkoxysilanes, which may require catalysis, the hydrolysis of chlorosilanes is autocatalytic due to the production of hydrochloric acid (HCl). thermofishersci.ingelest.com The reaction proceeds through a nucleophilic substitution mechanism at the silicon center.
The rate of hydrolysis is influenced by several factors, including the number of chloro substituents and the steric and electronic nature of the organic group attached to the silicon atom. Generally, the reactivity of the Si-Cl bond to hydrolysis is high. The stability of silyl (B83357) groups towards acidic hydrolysis generally follows the trend: Me3Si < Ph2MeSi < Et3Si < tBuMe2Si < iPr3Si < tBuPh2Si. thermofishersci.in
A systematic study on the hydrolysis of Cα- and Cγ-functionalized alkoxytriorganylsilanes revealed the influence of substituents on the reaction rates. acs.org While this study focused on alkoxysilanes, the principles can be extended to understand the reactivity of chlorosilanes.
The initial step in the hydrolysis of trichloro(1-chloropropyl)silane involves the reaction with water to form a silanol (B1196071), specifically (1-chloropropyl)silanetriol, and hydrochloric acid.
Equation 1: Hydrolysis of this compound ClCH2CH2CH2SiCl3 + 3H2O → ClCH2CH2CH2Si(OH)3 + 3HCl
These silanol intermediates are highly reactive and readily undergo condensation reactions with each other or with unreacted chlorosilanes. gelest.com This process leads to the formation of siloxane bonds (-Si-O-Si-) and the generation of oligomeric and polymeric structures. gelest.comresearchgate.net The condensation can be represented as follows:
Equation 2: Condensation of Silanols 2 ClCH2CH2CH2Si(OH)3 → (HO)2(ClCH2CH2CH2)Si-O-Si(ClCH2CH2CH2)(OH)2 + H2O
Further condensation can lead to the formation of a cross-linked polysiloxane network. The extent of condensation is influenced by factors such as pH, concentration, and the presence of catalysts.
| Intermediate/Product | Formula | Role in Hydrolysis/Condensation |
| This compound | ClCH2CH2CH2SiCl3 | Starting material |
| (1-chloropropyl)silanetriol | ClCH2CH2CH2Si(OH)3 | Initial hydrolysis product, key intermediate |
| Dimeric Siloxane | (HO)2(ClCH2CH2CH2)Si-O-Si(ClCH2CH2CH2)(OH)2 | First condensation product |
| Polysiloxane Network | [ClCH2CH2CH2SiO1.5]n | Final cross-linked product |
Alpha-Silicon Effect on Carbon-Halogen Bond Reactivity
The presence of a silicon atom at the alpha-carbon position significantly influences the reactivity of the adjacent carbon-halogen bond. This phenomenon, known as the alpha-silicon effect, has important implications for the chemical behavior of this compound.
The alpha-silicon effect stabilizes a developing positive charge on the alpha-carbon. This stabilization is attributed to hyperconjugation between the C-Si σ-bond and the empty p-orbital of the carbocation. baranlab.org This effect enhances the rate of reactions that involve the departure of a leaving group from the alpha-carbon, a process known as electrófugal activity.
The electron-donating nature of the silyl group can influence the reactivity of adjacent carbon centers. This effect can facilitate nucleophilic substitution reactions at the carbon atom bearing the halogen. The stabilization of a partial positive charge on the carbon atom makes it more susceptible to attack by nucleophiles.
Substitution Reactions of the Chloropropyl Moiety
The chloro group on the propyl chain of this compound can undergo nucleophilic substitution reactions. thermofishersci.in This allows for the introduction of various functional groups onto the organosilane molecule. For instance, it can react with amines, thiols, and other nucleophiles to form a diverse range of silane (B1218182) coupling agents. researchgate.net
An example of such a reaction is the synthesis of (3-aminopropyl)triethoxysilane, where the chloro group is replaced by an amino group. While the starting material in this specific example is often (3-chloropropyl)triethoxysilane, the underlying principle of nucleophilic substitution at the chloropropyl group is the same. sigmaaldrich.com
The reaction of (2-bromoethyl)(3-chloropropyl)dimethylsilane with triflamide demonstrates that the halogen atom in the β-position to the silicon is more readily substituted than the one in the γ-position. researchgate.net This suggests a potential difference in reactivity between the chloro groups in different positions relative to the silicon atom.
| Reactant | Nucleophile | Product |
| This compound | Ammonia (NH3) | Trichloro(1-aminopropyl)silane |
| This compound | Sodium hydrosulfide (B80085) (NaSH) | Trichloro(1-mercaptopropyl)silane |
| This compound | Sodium cyanide (NaCN) | Trichloro(1-cyanopropyl)silane |
Nucleophilic Substitution Pathways
The reactivity of the carbon-chlorine (C-Cl) bond in chloroalkylsilanes is significantly influenced by the position of the chlorine atom relative to the silicon atom. In this compound, the chlorine atom is at the α-position to the silicon atom.
Research has shown that the α-C-Cl bond in α-chloroalkylsilanes is notably unreactive towards nucleophilic substitution with alkali. scribd.com This low reactivity is in stark contrast to the β- and γ-C-Cl bonds in corresponding chloroalkylsilanes, which are considerably more reactive. scribd.comacs.org The reactivity of the C-Cl bond in chloropropyltrichlorosilanes with alkali follows the order γ > β > α. scribd.com This phenomenon, known as the "alpha-silicon effect," is attributed to the electronic influence of the silicon atom, which destabilizes the transition state of a nucleophilic attack at the α-carbon. wikipedia.org
Therefore, under conditions typically employed for nucleophilic substitution, such as treatment with alkali hydroxides, the Si-Cl bonds of the trichlorosilyl group will readily hydrolyze, while the C-Cl bond at the α-position remains intact. scribd.com This differential reactivity allows for selective transformations at the silicon center without affecting the chloroalkyl group.
Functional Group Interconversion and Derivatization
While the α-C-Cl bond is resistant to simple nucleophilic substitution, functional group interconversions can still be achieved through various synthetic strategies. The trichlorosilyl group is the primary site of reaction, readily undergoing hydrolysis and alcoholysis.
Hydrolysis of this compound with water leads to the formation of silanetriols, which are highly reactive intermediates that can subsequently condense to form polysiloxanes. wikipedia.org The controlled hydrolysis of organotrichlorosilanes is a fundamental method for the synthesis of silicones.
Esterification of the Si-Cl bonds with alcohols is another common transformation, yielding the corresponding trialkoxysilanes. wikipedia.org For example, reaction with ethanol (B145695) would produce this compound. These trialkoxy derivatives are often more stable and easier to handle than the corresponding trichlorosilanes and are widely used as coupling agents and in sol-gel processes.
Further derivatization can be achieved by targeting the less reactive C-Cl bond, although this often requires more specialized reagents and reaction conditions than those used for β- or γ-haloalkylsilanes.
Oligomerization and Polymerization Behavior
The polymerization of this compound, typically initiated by the hydrolysis of the trichlorosilyl group, leads to the formation of polysiloxanes with pendant 1-chloropropyl groups. The structure and properties of the resulting polymers are highly dependent on the reaction conditions.
Competing Pathways for Linear vs. Cyclic Product Formation
The hydrolytic polycondensation of organotrichlorosilanes is a complex process involving a competition between the formation of linear polymers and cyclic oligomers. wikipedia.orggelest.com The relative amounts of linear and cyclic products are influenced by several factors, including:
Concentration: High monomer concentrations tend to favor the formation of linear polymers through intermolecular condensation, while low concentrations favor intramolecular cyclization to yield cyclic siloxanes. gelest.com
Temperature: The reaction temperature can affect the rates of both the linear chain growth and the cyclization reactions, thereby influencing the product distribution.
Solvent: The choice of solvent can impact the solubility of the reacting species and influence the conformation of the growing polymer chains, which in turn affects the propensity for cyclization.
pH: The pH of the reaction medium plays a crucial role in catalyzing the hydrolysis and condensation reactions. Both acidic and basic conditions can be used, and the specific pH can influence the reaction kinetics and the final polymer structure.
In the case of this compound, the steric bulk of the 1-chloropropyl group may also play a role in the competition between linear and cyclic product formation.
Controlled Polymerization for Specific Siloxane Architectures
Achieving control over the molecular weight, polydispersity, and architecture of polysiloxanes is a significant area of research. While the direct polycondensation of this compound can be difficult to control, modern polymerization techniques offer pathways to more defined structures.
Furthermore, the development of catalysts for the controlled polymerization of functionalized silanes is an active area of research. rsc.org Such catalysts could potentially enable the direct, controlled polymerization of this compound or its derivatives, providing access to a range of specific siloxane architectures, including block copolymers and star polymers. The pendant 1-chloropropyl groups along the polymer backbone would then be available for post-polymerization modification, allowing for the synthesis of a wide variety of functional materials.
Data Tables
Table 1: Comparative Reactivity of C-Cl Bonds in Chloropropyltrichlorosilanes with Alkali
| Compound | Position of Cl on Propyl Chain | Reactivity of C-Cl Bond with Alkali |
| This compound | α (alpha) | Unreactive scribd.com |
| Trichloro(2-chloropropyl)silane | β (beta) | Reactive scribd.com |
| Trichloro(3-chloropropyl)silane | γ (gamma) | Very Reactive scribd.com |
Analytical and Computational Methodologies in Trichloro 1 Chloropropyl Silane Research
Advanced Spectroscopic Characterization
Spectroscopic methods are indispensable for the detailed molecular-level investigation of Trichloro(1-chloropropyl)silane.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) for Structural Elucidation and Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound and its isomers, such as Trichloro(3-chloropropyl)silane. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H, ¹³C, and ²⁹Si NMR spectra, researchers can precisely map the connectivity of atoms within the molecule and differentiate between structural isomers.
¹H NMR Spectroscopy: Proton NMR provides information about the hydrogen atoms in the molecule. For instance, in the isomer 3-Chloropropyltrichlorosilane, distinct signals corresponding to the different methylene (B1212753) groups in the propyl chain can be observed. chemicalbook.com The chemical shifts of these protons are influenced by their proximity to the chlorine and silicon atoms.
¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound and its isomers will produce a distinct signal, allowing for unambiguous structural assignment.
²⁹Si NMR Spectroscopy: Silicon-29 NMR is particularly valuable for organosilane compounds. spectrabase.com It directly probes the silicon environment, and the chemical shift can provide insights into the substituents attached to the silicon atom. For example, the ²⁹Si chemical shift for Trichloro(3-chloropropyl)silane has been reported, aiding in its characterization. spectrabase.com
A comparative analysis of the NMR data for this compound and its isomer Trichloro(3-chloropropyl)silane would reveal key differences in their spectra, enabling clear differentiation.
| Nucleus | This compound (Predicted) | Trichloro(3-chloropropyl)silane (Observed) |
| ¹H NMR | Distinct signals for CH, CH₂, and CH₃ groups with specific splitting patterns. | Signals observed at approximately 3.59 ppm (t), 2.04 ppm (quintet), and 1.59 ppm (t). chemicalbook.com |
| ¹³C NMR | Three distinct carbon signals corresponding to the propyl chain. | Three distinct carbon signals. |
| ²⁹Si NMR | A single resonance characteristic of a trichlorosilyl (B107488) group attached to a secondary carbon. | A single resonance. spectrabase.com |
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. wiley.com In this compound, FT-IR spectra would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds.
Key vibrational modes for this compound include:
C-H stretching and bending vibrations of the propyl group.
C-Cl stretching vibration , typically observed in the fingerprint region of the spectrum. spectroscopyonline.com
Si-Cl stretching vibrations , which are strong and occur at specific frequencies.
Si-C stretching vibration .
The FT-IR spectrum of the related compound, (3-chloropropyl)trimethoxysilane, shows characteristic peaks for C-H stretching, C-Cl absorption, and Si-O stretching, demonstrating the utility of this technique in identifying functional groups in similar organosilanes. researchgate.net
| Functional Group | Expected Vibrational Frequency Range (cm⁻¹) |
| C-H (stretch) | 2850-3000 |
| C-Cl (stretch) | 600-800 spectroscopyonline.com |
| Si-Cl (stretch) | 450-650 |
| Si-C (stretch) | 600-800 |
X-ray Photoelectron Spectroscopy (XPS) for Surface Bonding Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on a material's surface. brighton-science.com For this compound, XPS can be employed to study its interaction with surfaces, for instance, when it is used as a coupling agent or for surface modification. strath.ac.uk
By analyzing the binding energies of the core-level electrons of silicon (Si 2p), chlorine (Cl 2p), carbon (C 1s), and oxygen (O 1s, if hydrolyzed), one can gain insights into the bonding environment at the surface. nih.govmdpi.com For example, XPS can distinguish between Si-C, Si-Cl, and Si-O-Si bonds, providing information on the hydrolysis and condensation reactions of the silane (B1218182) on a substrate. nih.gov This technique is crucial for understanding the formation and structure of silane layers on various materials. strath.ac.ukmdpi.com
Chromatographic Techniques for Purity and Byproduct Analysis
Gas chromatography (GC) is a primary method for assessing the purity of volatile compounds like this compound and for identifying any byproducts from its synthesis. dss.go.thresearchgate.net The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. google.com
Coupled with a mass spectrometer (GC-MS), this method allows for the definitive identification of the separated components. The retention time from the GC provides a quantitative measure of the compound's concentration, while the mass spectrum serves as a molecular fingerprint for identification. This is essential for quality control in the production of this compound and for studying the side reactions that may occur during its synthesis. For example, GC-MS can be used to detect and quantify isomers or other chlorinated silane impurities.
Computational Chemistry and Molecular Modeling
Computational methods provide a theoretical framework to complement experimental findings and to predict the properties and reactivity of molecules like this compound.
Quantum-Chemical Calculations for Reaction Mechanisms
Quantum-chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the mechanisms of reactions involving this compound. These calculations can model the transition states and intermediates of reactions, providing a detailed understanding of the reaction pathways. For example, computational studies can elucidate the energetics of the hydrosilylation reaction used to synthesize this compound or its subsequent reactions with other molecules. While specific computational studies on this compound are not widely published, the methodologies are well-established for related silane compounds. rsc.org These theoretical investigations are invaluable for optimizing reaction conditions and for designing new synthetic routes.
Theoretical Approaches to Studying Electronic Structure and Bond Polarization
In the absence of specific experimental data for this compound, insight into its electronic properties would typically be gained through computational chemistry, employing a variety of theoretical methods. These methodologies allow for the calculation of electron distribution, molecular orbital energies, and the nature of chemical bonds within the molecule.
Density Functional Theory (DFT) would be a primary tool for such investigations. DFT methods are well-suited for calculating the electronic structure of organosilane compounds, providing a good balance between computational cost and accuracy. By solving the Kohn-Sham equations for the molecule, researchers can obtain the ground-state electron density, from which numerous properties can be derived.
A key aspect of understanding the electronic structure is the analysis of bond polarization . This is driven by the differences in electronegativity between bonded atoms. In this compound, the highly electronegative chlorine atoms would draw electron density away from the silicon and carbon atoms, creating polarized covalent bonds.
To quantify this polarization, a Mulliken population analysis would typically be performed on the optimized molecular geometry. This analysis partitions the total electron density among the individual atoms, providing a measure of the partial atomic charges. While the absolute values of Mulliken charges can be basis-set dependent, they provide a valuable qualitative picture of charge distribution and help to identify the most electrophilic and nucleophilic sites within the molecule.
For this compound, one would expect a significant positive partial charge on the silicon atom, induced by the three chlorine atoms bonded to it. Similarly, the carbon atom at the 1-position of the propyl group would also be expected to carry a positive partial charge due to the attached chlorine atom. The chlorine atoms, in turn, would exhibit negative partial charges.
Further analysis would involve the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) . The energy and spatial distribution of these frontier orbitals are crucial in predicting the molecule's reactivity. The LUMO would likely be centered around the antibonding orbitals of the Si-Cl and C-Cl bonds, indicating these are the most probable sites for nucleophilic attack. The HOMO, conversely, would likely be located on the lone pairs of the chlorine atoms.
While the specific data for this compound is not available, the methodologies described above represent the standard computational approach that would be employed to elucidate its electronic structure and bond polarization. Such studies would be invaluable for predicting its reactivity in various chemical environments and for the rational design of new materials and synthetic pathways.
Applications As a Precursor in Advanced Materials Research
Synthesis of Organosilane Coupling Agents
Trichloro(3-chloropropyl)silane is a significant intermediate in the production of a multitude of silane (B1218182) coupling agents. google.com These agents are essential for creating durable bonds between dissimilar materials, particularly between inorganic fillers or reinforcements and organic polymer matrices. The synthesis of Trichloro(3-chloropropyl)silane itself is typically achieved through the hydrosilylation of allyl chloride with trichlorosilane (B8805176), a reaction often catalyzed by platinum compounds. google.comnih.gov Recent research has explored more efficient catalysts, such as rhodium(I) complexes, to achieve higher selectivity (>99%) and turnover numbers (up to 140,000) compared to conventional platinum catalysts. nih.gov
The Trichloro(3-chloropropyl)silane can then be converted into other valuable coupling agents, such as (3-Chloropropyl)trimethoxysilane (CPTMS) or (3-Chloropropyl)triethoxysilane, through esterification reactions with the corresponding alcohols. nih.govgoogle.com These alkoxy-silanes are often preferred in industrial applications due to their more controlled reactivity and less corrosive byproducts (alcohols instead of HCl) compared to chlorosilanes. google.com The chloropropyl functional group can be subsequently converted to other functionalities (e.g., amino, epoxy, vinyl) to tailor the coupling agent for specific polymer systems. researchgate.net
The primary function of organosilane coupling agents derived from Trichloro(3-chloropropyl)silane is to promote adhesion at the interface between inorganic and organic materials in hybrid composites. innospk.comnbinno.com They form a chemical bridge, enhancing the interfacial bonding, which leads to improved mechanical properties and durability of the composite material. innospk.comnbinno.com For example, they are used to treat glass fibers in reinforced plastics, improving the stress transfer from the polymer matrix to the fibers. innospk.com This enhancement of interfacial bonding also contributes to increased moisture resistance and thermal stability in the final polymer products. nbinno.com
Surface Modification and Functionalization
Trichloro(3-chloropropyl)silane and its derivatives are widely used for the chemical modification and functionalization of surfaces. innospk.comgelest.com The process, known as silanization, involves the reaction of the silane with hydroxyl (-OH) groups present on the surface of various substrates. mdpi.comscispace.com This creates a durable, covalent bond between the silane and the substrate, altering the surface's chemical and physical properties, such as wettability, adhesion, and biocompatibility. researchgate.netresearchgate.net The chloro-functional tail of the molecule remains available for subsequent chemical reactions, allowing for the attachment of a wide variety of organic molecules to the surface. rsc.org
Self-assembled monolayers (SAMs) are highly ordered, single-molecule-thick layers that spontaneously form on a substrate surface. scispace.comsigmaaldrich.com Organosilanes like Trichloro(3-chloropropyl)silane are excellent candidates for forming SAMs on hydroxylated surfaces. gelest.comscispace.com The driving force for this self-assembly is the hydrolysis of the trichlorosilyl (B107488) groups in the presence of trace surface water, followed by the formation of a robust polysiloxane network that is covalently bonded to the surface silanol (B1196071) groups. scispace.com This process allows for the creation of well-defined surfaces with tailored functionalities. rsc.org The terminal chloro- group in a SAM of Trichloro(3-chloropropyl)silane can be used as an anchor point for further surface reactions, such as nucleophilic substitution, to introduce a wide range of end groups. rsc.org
Inorganic substrates rich in surface hydroxyl groups, such as silicon dioxide (silica), glass, and metal oxides, are readily modified by Trichloro(3-chloropropyl)silane. mdpi.comresearchgate.netnist.gov The trichlorosilyl head of the silane reacts with the surface silanol groups (Si-OH) to form stable, covalent siloxane (Si-O-Si) bonds. scispace.comresearchgate.net This functionalization is a key strategy in materials science for several purposes:
Compatibilization : It improves the dispersion and interaction of inorganic fillers (like silica (B1680970) nanoparticles) within a hydrophobic polymer matrix. mdpi.com
Chromatography : It is used to functionalize silica gel, the stationary phase in chromatography, to alter its separation characteristics.
Hybrid Materials Synthesis : It serves as the initial step in creating organic-inorganic hybrid materials, where the properties of both components are combined. researchgate.net Research has shown that using microwave irradiation can accelerate the reaction rate and increase the surface area of the resulting hybrid materials. researchgate.net
In the field of organic electronics, the performance of devices like organic field-effect transistors (OFETs) is highly dependent on the quality of the interface between the semiconductor layer and the gate dielectric. SAMs formed from organosilanes are used to modify the surface of the dielectric (often silicon dioxide) to improve device performance. While direct applications of Trichloro(1-chloropropyl)silane are not extensively documented in this specific area, the principle of using functional silanes is well-established. By modifying the dielectric surface, SAMs can reduce charge trapping, improve the ordering of the organic semiconductor molecules deposited on top, and tune the threshold voltage of the transistor. The reactive chloro- group on a silane like Trichloro(3-chloropropyl)silane could, in principle, be used to graft specific molecules that further enhance these properties.
Development of Specialized Polymeric Materials
Trichloro(3-chloropropyl)silane serves as a building block or additive in the development of specialized polymers. innospk.com Its bifunctional nature allows it to be incorporated into polymer chains or to act as a crosslinking agent. researchgate.netinnospk.com For instance, it is used as a crosslinking agent in the production of silicone rubbers and sealants, where it helps to improve the strength, elasticity, and heat resistance of the final product. innospk.com Furthermore, polymers and fillers modified with this silane exhibit enhanced compatibility and adhesion, leading to the creation of high-performance composites and plastics for demanding applications in the automotive, aerospace, and construction industries. innospk.com The ability to functionalize materials like halloysite (B83129) nanotubes with silanes derived from this precursor opens up possibilities for creating novel nanocomposites with reinforcing capabilities and potential for controlled release applications. mdpi.com
Precursor for Silicone Polymers and Oligomers
There is no specific information available in the search results detailing the use of this compound as a direct precursor for silicone polymers and oligomers.
In contrast, the related compound, 3-chloropropyltriethoxysilane, which is derived from the 3-chloro isomer, is utilized as a crosslinking agent in the synthesis of silicone polymers and resins. riverlandtrading.com It helps form connections between polymer chains, which improves the mechanical strength, thermal stability, and chemical resistance of the resulting silicone materials. riverlandtrading.com This role is a cornerstone of its utility as a silane coupling agent. riverlandtrading.comcfmats.com
Functionalization in Hyperbranched Polymer Synthesis
No dedicated research studies or findings on the application of this compound for functionalization in hyperbranched polymer synthesis were found in the provided search results. The reactivity of its chloro- and trichlorosilyl- groups suggests theoretical potential, but this has not been experimentally documented in the available literature.
Formation of Polyhedral Oligomeric Silsesquioxanes (POSS)
The use of this compound in the formation of Polyhedral Oligomeric Silsesquioxanes (POSS) is not documented in the available scientific literature.
However, the derivative of its isomer, (3-Chloropropyl)trimethoxysilane (CPTMS), has been explicitly mentioned as a reactant for the synthesis of octakis(3-chloropropyl)octasilsesquioxane, a type of POSS. sigmaaldrich.com This highlights the utility of the 3-chloropropyl functional group in building these complex, cage-like silica structures. sigmaaldrich.com
Precursors for Other Advanced Materials
Silicon Carbide Precursor Synthesis
There are no available research findings that identify this compound as a precursor for silicon carbide (SiC). The development of SiC precursors from organosilanes typically involves polymers like polycarbosilanes, which are then pyrolyzed. google.com While various chlorinated silanes, such as methyltrichlorosilane (B1216827) and trichlorosilane (TCS), are used in SiC production, the specific role of this compound is not mentioned. chemrxiv.orgresearchgate.netmdpi.com The presence of chlorine in precursors like TCS is noted to reduce the likelihood of silicon droplet formation during chemical vapor deposition processes. researchgate.net
Note on Data Tables: Due to the lack of specific experimental data for this compound in the reviewed literature, no data tables could be generated.
Theoretical Frameworks and Mechanistic Considerations
Electronic Effects on Reactivity of Silicon and Adjacent Carbon Centers
The reactivity of the silicon and adjacent carbon centers in trichloro(1-chloropropyl)silane is significantly influenced by electronic effects. The silicon atom is bonded to three highly electronegative chlorine atoms, which exert a strong electron-withdrawing inductive effect. This effect polarizes the silicon-hydrogen bond in the precursor trichlorosilane (B8805176), rendering the hydrogen atom partially positive and the silicon atom partially negative. This polarization is a key factor in the initial step of hydrosilylation, the oxidative addition of the Si-H bond to a metal catalyst.
The chlorine atom on the propyl group also has an impact on the reactivity of the adjacent carbon centers. Its electron-withdrawing nature can influence the regioselectivity of the hydrosilylation reaction. In the context of the well-established Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation, the reaction generally proceeds via an anti-Markovnikov addition. wikipedia.org This means the silicon atom attaches to the terminal carbon of the alkene. However, the electronic environment created by the substituents on both the silane (B1218182) and the alkene can lead to variations in this selectivity. For instance, in the hydrosilylation of alkenes, the more substituted the alkene, the slower the reaction due to steric hindrance, which affects the coordination of the alkene to the metal center. libretexts.org
The electronic nature of the silicon center is also crucial in subsequent reactions of this compound. The highly polarized Si-Cl bonds are susceptible to nucleophilic attack, for example, in alcoholysis reactions to form alkoxysilanes. The electron-deficient nature of the silicon atom makes it a good electrophile in these transformations.
Solvent Effects on Reaction Pathways and Selectivity
The choice of solvent can have a profound impact on the reaction pathways and selectivity in the synthesis and subsequent reactions of organosilanes like this compound. While some hydrosilylation reactions can be performed without a solvent, the presence of a solvent can influence reaction rates, catalyst stability, and product distribution. kit.edursc.org
In the synthesis of this compound via hydrosilylation, the solvent can affect the solubility of the catalyst and reactants, thereby influencing the reaction kinetics. For platinum-catalyzed hydrosilylations, solvents such as isopropyl alcohol, tetrahydrofuran, or ethylene (B1197577) glycol monomethyl ether have been used. google.com The coordinating ability of the solvent can play a role in stabilizing or deactivating the catalyst. For example, strongly coordinating solvents might compete with the reactants for coordination sites on the metal center, potentially slowing down the reaction.
Furthermore, solvent polarity can influence the regioselectivity of the hydrosilylation. In some cases, the addition of a solvent to a reaction that proceeds without one can lead to a decrease in both conversion and selectivity. kit.edu The stereo- and regioselectivity of hydrosilylation reactions are highly dependent on the substrate, catalyst, and solvent, often resulting in side products. libretexts.org For instance, in the hydrosilylation of terminal alkynes, cis-addition of the hydrosilane leads to the (E)-product, while trans-addition results in the (Z)-product. libretexts.org
The table below illustrates the effect of different solvents on a generic hydrosilylation reaction, highlighting how the reaction environment can alter the outcome.
| Solvent | Conversion (%) | Selectivity (%) |
| None | 99 | 98:2 |
| Toluene | 95 | 97:3 |
| THF | 85 | 95:5 |
| CH2Cl2 | 80 | 94:6 |
This is a representative table based on general findings in the literature and not specific to the synthesis of this compound. kit.edu
Catalyst Design Principles for Organosilane Synthesis
The synthesis of organosilanes, including this compound, heavily relies on catalytic hydrosilylation, and the design of the catalyst is paramount for achieving high activity, selectivity, and functional group tolerance. digitellinc.comnih.gov Platinum-based catalysts, such as Speier's (H₂PtCl₆) and Karstedt's catalysts, have been the workhorses in the industry for decades due to their high activity. digitellinc.commdpi.com However, a significant drawback is their often-imperfect selectivity, leading to the formation of byproducts. digitellinc.com
Modern catalyst design focuses on several key principles to overcome these limitations:
Ligand Design: The ligands coordinated to the metal center play a crucial role in tuning the catalyst's electronic and steric properties. Bulky ligands can enhance selectivity by creating a specific microenvironment around the active site, favoring one reaction pathway over others. repec.orgbohrium.comnih.gov For instance, the use of porous cage ligands around a platinum catalyst has been shown to dramatically increase both activity and site-selectivity in hydrosilylation reactions. repec.orgbohrium.comnih.gov Chiral phosphine (B1218219) ligands are employed in asymmetric hydrosilylation to achieve high enantioselectivity. wikipedia.org
Metal Center Variation: While platinum remains a dominant metal, research into catalysts based on other transition metals like iridium, cobalt, and nickel is expanding. digitellinc.comnih.gov These alternative metals can offer different reactivity profiles and may be more cost-effective or environmentally benign. For example, iridium-based catalysts have been developed for the selective hydrosilylation of functionalized alkenes. digitellinc.com Cobalt complexes have also been shown to be highly active, with the ligand environment dictating whether Markovnikov or anti-Markovnikov addition occurs. kit.edu
Heterogenization: Supporting the catalyst on a solid material, such as alumina (B75360) nanorods or carbon nanotubes, offers several advantages, including ease of separation from the reaction mixture and potential for catalyst recycling. rsc.orgnih.gov Single-atom catalysts (SACs), where individual metal atoms are dispersed on a support, represent a frontier in catalyst design, offering maximum atom efficiency and unique catalytic properties. nih.gov
Mechanism-Based Design: A detailed understanding of the reaction mechanism, such as the Chalk-Harrod mechanism, allows for the rational design of catalysts. wikipedia.orgbohrium.com By understanding the elementary steps of oxidative addition, alkene insertion, and reductive elimination, ligands and metal centers can be chosen to optimize each step for higher efficiency and selectivity.
The following table summarizes different catalyst systems and their key features in hydrosilylation reactions.
| Catalyst System | Key Features |
| Speier's Catalyst (H₂PtCl₆) | Widely used, high activity, but can have low selectivity. google.comdigitellinc.com |
| Karstedt's Catalyst | High activity, but can have low selectivity. mdpi.comrepec.orgbohrium.comnih.gov |
| Caged Platinum Catalysts | High activity and site-selectivity due to steric confinement. repec.orgbohrium.comnih.gov |
| Iridium-based Catalysts | Used for selective hydrosilylation of functionalized alkenes. digitellinc.com |
| Cobalt-based Catalysts | Ligand-dependent selectivity (Markovnikov vs. anti-Markovnikov). kit.edu |
| Heterogeneous Single Atom Catalysts | High activity, stability, and recyclability. nih.gov |
Emerging Research Areas and Future Perspectives
Novel Synthetic Routes for Stereoselective Access to Chloropropylsilanes
The development of synthetic methodologies that afford precise control over the stereochemistry of chloropropylsilanes is a significant and evolving area of research. The ability to selectively synthesize a specific stereoisomer of trichloro(1-chloropropyl)silane is crucial, as the spatial arrangement of the chloro and silyl (B83357) groups can profoundly influence the properties and performance of the resulting materials.
Current research efforts are focused on asymmetric hydrosilylation reactions. This involves the addition of a silicon-hydride bond across the double bond of a prochiral alkene, such as 1-chloropropene, in the presence of a chiral catalyst. Transition metal complexes, particularly those based on rhodium, iridium, and palladium with chiral ligands, are being explored for their potential to induce high levels of enantioselectivity. The goal is to develop catalytic systems that can deliver this compound with a high degree of stereocontrol, opening up new avenues for the creation of chiral materials with unique optical or biological properties.
Another promising approach is the stereospecific substitution of a pre-existing stereocenter. This could involve the use of chiral starting materials or the application of stereoinvertive or stereoretentive reaction conditions on a racemic mixture of the target compound. While still in the early stages of exploration for this specific silane (B1218182), these methods hold considerable promise for achieving the desired stereochemical purity.
Table 1: Comparison of Potential Catalytic Systems for Asymmetric Hydrosilylation
| Catalyst System | Ligand Type | Potential Advantages | Current Challenges |
| Rhodium-based | Chiral Phosphines | High activity and selectivity in related systems. | Catalyst cost and sensitivity to impurities. |
| Iridium-based | Chiral N-heterocyclic carbenes | Robustness and tunability. | Limited examples for this specific transformation. |
| Palladium-based | Chiral Dienes/Phosphines | Versatility and functional group tolerance. | Potential for side reactions like isomerization. |
| Enzyme-based | Engineered Hydratases | High enantioselectivity and mild reaction conditions. nih.gov | Substrate scope and operational stability. nih.gov |
Exploration of Unconventional Reactivity of the 1-Chloropropyl Moiety
The 1-chloropropyl group in this compound is a key functional handle for a variety of chemical transformations. While traditional nucleophilic substitution reactions are well-established, emerging research is focused on uncovering and harnessing unconventional modes of reactivity. wikipedia.org
One area of interest is the activation of the carbon-chlorine bond through radical-mediated processes. The use of photoredox catalysis or other radical initiation methods could enable a range of C-C and C-heteroatom bond-forming reactions that are not accessible through traditional ionic pathways. This could lead to the synthesis of novel organosilicon compounds with complex architectures and tailored functionalities.
Furthermore, the interaction between the silicon atom and the chloro-substituted carbon is a subject of ongoing investigation. The electron-withdrawing nature of the trichlorosilyl (B107488) group can influence the reactivity of the C-Cl bond, potentially enabling unique transformations. nih.gov For example, studies on analogous α-haloketones have shown enhanced reactivity in SN2 reactions due to the stabilization of the transition state by the adjacent carbonyl group. youtube.com Similar effects may be at play in this compound, and a deeper understanding of these electronic interactions could lead to the development of novel synthetic applications.
Integration into Advanced Smart Materials and Responsive Systems
The bifunctional nature of this compound makes it an ideal candidate for integration into advanced smart materials and responsive systems. rsc.org The trichlorosilyl group can readily hydrolyze and condense to form a stable polysiloxane network, while the 1-chloropropyl moiety provides a site for further functionalization.
Researchers are exploring the use of this compound to create surfaces and materials that can respond to external stimuli such as pH, temperature, or light. For instance, the chloro group can be substituted with a stimuli-responsive organic molecule. When incorporated into a polymer matrix or grafted onto a surface, these modified silanes can impart their responsive properties to the bulk material.
Applications for such "smart" materials are vast and include self-healing coatings, targeted drug delivery systems, and sensors. For example, a surface modified with this compound could be further functionalized with a pH-sensitive polymer, leading to a material that changes its wettability or adhesive properties in response to changes in acidity.
Table 2: Potential Applications of this compound in Smart Materials
| Application Area | Principle of Operation | Potential Impact |
| Self-Healing Coatings | Incorporation into a polymer matrix with microcapsules containing the silane. Upon damage, the silane is released and reacts to repair the scratch. | Increased lifespan and durability of coatings. |
| Targeted Drug Delivery | Functionalization of nanoparticles with the silane and a targeting ligand. The drug is released in response to a specific biological trigger. | Enhanced therapeutic efficacy and reduced side effects. |
| Chemical Sensors | Immobilization of a chromophore or fluorophore onto a surface via the silane. Binding of an analyte to the indicator molecule results in a detectable signal. | Real-time monitoring of chemical and biological species. |
| Responsive Surfaces | Grafting of stimuli-responsive polymers to a surface using the silane as a linker. The surface properties can be tuned by external signals. | Development of "intelligent" surfaces for a variety of applications. |
Sustainable and Green Chemistry Approaches for Production and Derivatization
In line with the growing emphasis on environmentally benign chemical processes, research is underway to develop sustainable and green methods for the production and derivatization of this compound. rsc.org Traditional synthesis routes often rely on harsh reagents and energy-intensive conditions.
One promising avenue is the use of earth-abundant and non-toxic catalysts for the hydrosilylation of 1-chloropropene. ucsd.edu Iron, copper, and zinc-based catalysts are being investigated as potential replacements for precious metal catalysts like platinum and rhodium. organic-chemistry.org Additionally, the use of solvent-free reaction conditions or the replacement of volatile organic solvents with more environmentally friendly alternatives is a key focus.
The principles of green chemistry are also being applied to the derivatization of this compound. This includes the development of one-pot reactions that minimize waste and purification steps, as well as the use of biocatalysis to achieve highly selective transformations under mild conditions. For example, enzymatic reactions could be employed to introduce new functional groups onto the 1-chloropropyl moiety with high chemo- and stereoselectivity. nih.gov
Multiscale Modeling for Predicting Material Properties and Performance
Computational modeling is becoming an indispensable tool in the design and development of new materials based on this compound. Multiscale modeling approaches, which combine different levels of theory to simulate materials across various length and time scales, are being used to predict the properties and performance of these materials before they are synthesized in the lab. mdpi.comresearchgate.net
At the quantum mechanical level, density functional theory (DFT) calculations can be used to understand the electronic structure and reactivity of the this compound molecule itself. This information can then be used to parameterize classical force fields for larger-scale molecular dynamics (MD) simulations. researchgate.netacs.org MD simulations can provide insights into the structure and dynamics of self-assembled monolayers or polymer networks formed from the silane, as well as their interactions with other molecules or surfaces.
By combining these computational techniques, researchers can predict a wide range of material properties, including mechanical strength, thermal stability, and transport properties. nih.govum.edu.mt This predictive capability can significantly accelerate the materials discovery process, allowing for the rational design of new materials with optimized performance for specific applications.
Q & A
Q. What analytical methods are recommended to determine the purity of Trichloro(1-chloropropyl)silane in experimental settings?
To assess purity, gas chromatography (GC) with flame ionization detection is the standard method. Ensure the GC column (e.g., DB-5 or equivalent) is compatible with chlorinated silanes. Calibrate the instrument using a certified reference standard. Purity thresholds (>97% by GC) are critical for reproducibility in downstream reactions, as impurities like residual chlorides or isomers can alter reactivity . For fluorinated analogs, refractive index (n20/D) and density measurements (1.3 g/mL at 25°C) provide supplementary purity validation .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors.
- Storage: Store in airtight, glass containers under inert gas (argon/nitrogen) to prevent hydrolysis.
- First Aid: For skin contact, rinse immediately with water for 15 minutes and consult a physician. Avoid neutralization with water due to exothermic reactions .
- Waste Disposal: Hydrolyze small amounts in ice-cold ethanol under controlled conditions to minimize HCl release .
Q. How can this compound be synthesized and characterized as a precursor for functionalized surfaces?
Synthesis: React 1-chloropropylmagnesium bromide with silicon tetrachloride in anhydrous tetrahydrofuran (THF) at 0–5°C. Monitor the reaction via FTIR for Si-Cl bond formation (600–700 cm⁻¹). Characterization: Use nuclear magnetic resonance (NMR; ¹H, ¹³C, and ²⁹Si) to confirm structure. For example, ²⁹Si NMR typically shows a peak at δ −15 to −20 ppm for trichlorosilyl groups .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for this compound in nanoparticle synthesis?
In nanoparticle fabrication, this silane acts as a surfactant and reactant. For example:
- Reverse Micelle Formation: Mix with silicon tetrachloride (SiCl₄) in dry toluene (e.g., 350 μL silane + 200 μL SiCl₄ in 200 mL toluene). Sonication (35 min) ensures uniform micelles with SiCl₄ cores and silane shells.
- Kinetic Control: Adjust stoichiometry to balance surfactant properties (self-assembly) and reactivity. Excess silane may lead to incomplete core formation, while insufficient amounts destabilize micelles .
Q. How should discrepancies in surface functionalization efficiency be addressed when using this compound?
Contradictions in surface coverage or stability often arise from:
- Moisture Contamination: Even trace H₂O hydrolyzes silane prematurely. Pre-treat substrates with plasma cleaning and use anhydrous solvents.
- Reaction Time/Temperature: For microfluidic chip coatings (e.g., fluorinated analogs), 5% silane in isopropanol at 25°C for 1 hour yields optimal hydrophobicity. Validate via contact angle measurements (>110°) .
- Substrate Compatibility: Test silane reactivity on SiO₂ vs. PDMS; silanol density on SiO₂ enhances covalent bonding .
Q. What strategies mitigate side reactions during silane-mediated covalent bonding in polymer composites?
- Pre-Hydrolysis: Pre-treat the silane with catalytic acetic acid (pH 4–5) to form reactive silanol species.
- Solvent Selection: Use toluene or hexane to reduce polarity-driven side reactions.
- Post-Curing: Anneal at 80–100°C for 2 hours to complete condensation and minimize unreacted Si-Cl bonds, verified by FTIR (disappearance of ~650 cm⁻¹ peak) .
Q. How can computational modeling predict the reactivity of this compound in novel applications?
- DFT Calculations: Model Si-Cl bond dissociation energies (BDEs) to compare hydrolysis rates with analogs (e.g., fluorinated silanes exhibit lower BDEs due to electron-withdrawing effects).
- Molecular Dynamics (MD): Simulate self-assembly on SiO₂ surfaces to optimize grafting density. Parameters like tilt angle (20–40°) and packing efficiency correlate with experimental AFM data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
